molecular formula C22H21ClN6O3 B2882401 N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189695-44-0

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2882401
CAS No.: 1189695-44-0
M. Wt: 452.9
InChI Key: OZQLAANGHLCNPU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a morpholino group, and a triazoloquinoxaline core. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl and morpholino groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups, leading to a range of derivatives with potentially different properties.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoxaline derivatives and molecules with similar functional groups, such as:

  • N-(4-chlorobenzyl)-2-(4-piperidino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
  • N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)propionamide

Uniqueness

What sets N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide apart is its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c23-16-7-5-15(6-8-16)13-24-19(30)14-28-22(31)29-18-4-2-1-3-17(18)25-20(21(29)26-28)27-9-11-32-12-10-27/h1-8H,9-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQLAANGHLCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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